2-Bromo-1,3-propanediol
Overview
Description
2-Bromo-1,3-propanediol is a halogenated organic compound that is of interest in various chemical synthesis processes and applications. The compound is characterized by the presence of a bromine atom and two hydroxyl groups attached to a three-carbon diol structure. It is related to other compounds such as 2-bromo-2-nitro-1,3-propanediol, which has been reviewed for its properties and applications in various industries, including cosmetics, water treatment, and pharmaceuticals .
Synthesis Analysis
The synthesis of related brominated compounds has been explored in several studies. For instance, ethyl α-(bromomethyl)acrylate and 2-methylene-1,3-propanediol have been synthesized via formaldehyde addition to ethyl acrylate, followed by reductions using alane and borohydride . Another study reported the synthesis of propane 3-bromo-1-(triphenyl phosphonium) bromide and tribromide, with the latter being a new brominating agent for unsaturated compounds . Additionally, the synthesis and reactivity of 2-bromo-1,3-di(2-F-ethyl ethyl thio) propane have been reported, with a focus on the mechanisms involving a thiiranium intermediate .
Molecular Structure Analysis
The molecular structure and conformation of related brominated compounds have been investigated using various techniques. For example, the gas-phase molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by electron diffraction, revealing a mixture of two conformers with halogen atoms in anti or gauche positions . Additionally, crystal structure analysis and density functional theory (DFT) calculations have been performed on brominated cationic compounds to understand the role of bromide and tribromide anions in crystal packing structures .
Chemical Reactions Analysis
Brominated compounds participate in a variety of chemical reactions. The gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes has been developed, with the products being useful in Diels-Alder and cross-coupling reactions . Reactions involving conjugate addition, Diels-Alder reaction, and ene reaction have been observed for keto diesters and their bromo derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For instance, the thermal stability of brominating agents has been compared, revealing that the tribromide anion provides advantages such as non-toxicity, short reaction time, and high yield . Downstream processing of 1,3-propanediol fermentation broth has also been studied, focusing on techniques such as flocculation, reactive extraction, and reactive distillation .
Relevant Case Studies
Toxicology and carcinogenesis studies have been conducted on 2,2-bis(bromomethyl)-1,3-propanediol, a related compound used as a fire retardant. These studies in rats and mice have provided insights into the potential health risks associated with exposure to brominated flame retardants . The findings from these studies are critical for understanding the safety and environmental impact of such compounds.
Scientific Research Applications
Synthesis and Applications
2-Bromo-2-nitro-1,3-propanediol, a variant of 2-Bromo-1,3-propanediol, has significant applications across various fields. It's used in cosmetics, water treatment, the oil industry, public places, and the pharmaceutical industry. Two synthesis methods, hydroxyl alkylation before bromination and bromination before hydroxyl alkylation, are predominantly used for its production. The synthesis processes have been analyzed for efficiency and effectiveness (Wei Wenlong, 2010).
Downstream Processing in Bioproduction
1,3-Propanediol, closely related to 2-Bromo-1,3-propanediol, is a key chemical with broad applications and can be biologically produced. The separation of this diol from fermentation broth is critical, making up more than half the total production cost. Studies on methods for the recovery and purification of biologically produced diols, especially 1,3-propanediol, have been summarized. These include various techniques like evaporation, distillation, membrane filtration, and ion exchange chromatography (Zhi-Long Xiu & A. Zeng, 2008).
Extraction from Fermentation Broths
The extraction of 1,3-propanediol from fermentation broth using aqueous two-phase systems, such as the ethanol/ammonium sulfate system, has been researched. This process efficiently separates 1,3-propanediol and removes cells and biomacromolecules from the broth (Zhigang Li, B. Jiang, Daijia Zhang, Z. Xiu, 2009).
Catalysis in Hydrogenolysis
Studies on Pt/WOx/Al2O3 catalytic systems have been conducted for the selective hydrogenolysis of glycerol to 1,3-propanediol. This research is essential for improving the production of 1,3-propanediol, a more valuable product, through the design of highly selective catalysts (Sara García-Fernández et al., 2015).
Microbial Production Advances
Genetic engineering has been employed to create strains for efficient biosynthesis of 1,3-propanediol. These genetically engineered strains can overcome productivity barriers and metabolite inhibition, presenting a promising approach for 1,3-propanediol production from glycerol or similar substrates (Miaomiao Yang et al., 2018).
Inhibitory Properties in Cutting Fluids
1,3-Propanediol compounds, including variants like 2-nitro-2-bromo-1,3-propanediol, demonstrate antimicrobial properties in cutting fluids. These properties are enhanced with the presence of certain agents, such as edta, showcasing their potential in industrial applications (E. Bennett, J. E. Gannon, D. L. Bennett, 1983).
Safety And Hazards
properties
IUPAC Name |
2-bromopropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULFLYYUFHXCLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436849 | |
Record name | 2-Bromo-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-propanediol | |
CAS RN |
4704-87-4 | |
Record name | 2-Bromo-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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